molecular formula C13H23NO2 B13490123 Tert-butyl 3-allylpiperidine-1-carboxylate

Tert-butyl 3-allylpiperidine-1-carboxylate

Cat. No.: B13490123
M. Wt: 225.33 g/mol
InChI Key: RHPQWZUOGWVYEI-UHFFFAOYSA-N
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Description

Tert-butyl 3-allylpiperidine-1-carboxylate (CAS 952056-82-5) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an allyl substituent at the 3-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, enabling the introduction of the piperidine scaffold into more complex molecules . Its allyl group provides a reactive site for further functionalization, such as oxidation or cross-coupling reactions.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl 3-prop-2-enylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO2/c1-5-7-11-8-6-9-14(10-11)12(15)16-13(2,3)4/h5,11H,1,6-10H2,2-4H3

InChI Key

RHPQWZUOGWVYEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-allylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran. This reaction yields tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield . The Mitsunobu reaction of the latter with formic or benzoic acid, followed by alkaline hydrolysis, affords the corresponding trans (3R,4R) isomers .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-allylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxyl derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 3-allylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3-allylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Key Structural Derivatives

The tert-butyl piperidine-1-carboxylate core is a common motif in medicinal chemistry. Below are structurally related compounds with modifications at the 3-position:

Compound Substituent at 3-Position CAS Number Key Applications
Tert-butyl 3-allylpiperidine-1-carboxylate Allyl (CH₂CH=CH₂) 952056-82-5 Intermediate for allylation reactions, drug synthesis
Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate 1-Aminoethyl (CH₂CH(NH₂)) 1235439-55-0 Peptide mimetics, enzyme inhibitors
Tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate 2-Aminopropan-2-yl (C(CH₃)₂NH₂) 530116-33-7 Building block for kinase inhibitors
Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate Methanesulfonamido (NHSO₂CH₃) 1002359-93-4 Chiral intermediates in asymmetric synthesis
Tert-butyl 3-((S)-2-amino-N-methylpropanamido)piperidine-1-carboxylate Amino-N-methylpropanamido 1354028-87-7 Prodrug development, protease inhibitors

Stability and Reactivity Considerations

  • Stability : Tert-butyl carbamates are generally stable under basic conditions but cleaved by acids (e.g., TFA), a property shared across analogs .
  • Allyl-Specific Reactivity: The allyl group undergoes ozonolysis to yield aldehydes or epoxidation for ring-forming reactions, offering pathways unavailable to saturated or amino-substituted derivatives .

Hazard Profile Comparison

  • Tert-Butyl Alcohol Derivatives : Parent compounds like tert-butyl alcohol (75-65-0) exhibit flammability (Flash Point: 52°F) and irritancy (skin/eye/respiratory) .
  • Piperidine Carbamates : Most derivatives (e.g., 1186654-76-1) show low acute toxicity but require precautions against inhalation and skin contact .

Pharmaceutical Intermediates

  • This compound is pivotal in synthesizing bicyclic amines and heterocyclic scaffolds for CNS drugs .
  • Comparatively, tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate (1002359-93-4) is used in asymmetric catalysis for chiral amine production .

Material Science

The allyl group’s polymerizability makes the compound a candidate for cross-linked hydrogels, unlike non-olefinic analogs .

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